

Structure and molecular weight of allyl cyanoacetate

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Compound of Interest

Compound Name: Allyl cyanoacetate

Cat. No.: B084378

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An In-depth Technical Guide to **Allyl Cyanoacetate** for Researchers and Drug Development Professionals

Introduction

Allyl cyanoacetate is an organic compound featuring three key functional groups: a nitrile, an ester, and an alkene. This combination makes it a versatile building block in organic synthesis. Its reactivity allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. This document provides a comprehensive overview of its structure, molecular weight, physicochemical properties, and a detailed experimental protocol for its synthesis.

Chemical Structure and Identifiers

The structure of **allyl cyanoacetate** consists of an allyl group ester-linked to a cyanoacetic acid backbone.

Caption: Chemical Structure of **Allyl Cyanoacetate**.

Quantitative data and identifiers for **allyl cyanoacetate** are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers

Identifier	Value	Reference(s)
IUPAC Name	prop-2-enyl 2-cyanoacetate	[1] [2]
Synonyms	Cyanoacetic acid allyl ester, Allyl 2-cyanoacetate	[3] [4]
CAS Number	13361-32-5	[1] [3] [4] [5]
Molecular Formula	C ₆ H ₇ NO ₂	[1] [2] [5]
Linear Formula	NCCH ₂ CO ₂ CH ₂ CH=CH ₂	[3] [4]
EC Number	236-423-4	[3] [6]
MDL Number	MFCD00013817	[3] [4]
PubChem CID	25919	[1]
SMILES String	C=CCOC(=O)CC#N	[3] [6]

| InChI Key | WXXKCRGKCOKJEF-UHFFFAOYSA-N |[\[3\]](#)[\[4\]](#) |

Physicochemical Properties

The physical and chemical properties of **allyl cyanoacetate** are critical for its handling, storage, and application in synthesis. It exists as a clear liquid at room temperature.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 2: Physicochemical Data

Property	Value	Reference(s)
Molecular Weight	125.13 g/mol	[1][3][4][7]
Appearance	Colorless to light orange/yellow clear liquid	[5]
Density	1.065 g/mL at 25 °C	[5][8]
	1.072 g/cm ³ at 20 °C	[4][9]
Melting Point	-40.0 °C	[4][5][8]
Boiling Point	110 °C at 20 mmHg	[5][6][8]
	89-90 °C at 5 hPa	[4][9]
Flash Point	>230 °F (>110 °C)	[5]
	91 °C	[4][9]
Refractive Index (n _{20/D})	1.443	[5][6]

| Vapor Pressure | 0.05 hPa [[4][5] |

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and purity assessment of **allyl cyanoacetate**.

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl group protons (vinyl and allylic) and the methylene protons adjacent to the nitrile and carbonyl groups.
- ¹³C NMR: The carbon NMR spectrum will display distinct signals for the nitrile carbon, the carbonyl carbon, the two sp² carbons of the alkene, and the two sp³ carbons of the methylene groups.[10]
- Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups. Characteristic absorption bands are expected for the nitrile (C≡N) stretch, the ester

carbonyl (C=O) stretch, and the alkene (C=C) stretch.[1] Expected vibrational frequencies include:

- C-H stretch (alkene): $\sim 3080\text{ cm}^{-1}$
- C-H stretch (alkane): $< 3000\text{ cm}^{-1}$
- $\text{C}\equiv\text{N}$ stretch (nitrile): $\sim 2260\text{-}2240\text{ cm}^{-1}$
- C=O stretch (ester): $\sim 1750\text{-}1735\text{ cm}^{-1}$
- C=C stretch (alkene): $\sim 1680\text{-}1640\text{ cm}^{-1}$

Experimental Protocol: Synthesis

Allyl cyanoacetate is commonly synthesized via Fischer-Speier esterification. This method involves the acid-catalyzed reaction of cyanoacetic acid with allyl alcohol, with the continuous removal of water to drive the reaction to completion.

4.1 Principle The esterification is an equilibrium process. In the presence of a strong acid catalyst (e.g., sulfuric acid), the carbonyl oxygen of cyanoacetic acid is protonated, increasing its electrophilicity. Allyl alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the **allyl cyanoacetate** ester. Removing water, typically with a Dean-Stark apparatus, shifts the equilibrium towards the product side.

4.2 Materials and Equipment

- Cyanoacetic acid
- Allyl alcohol
- Toluene (or another suitable solvent for azeotropic water removal)
- Concentrated sulfuric acid (or p-toluenesulfonic acid)
- Saturated sodium bicarbonate solution

- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Heating mantle with magnetic stirring
- Separatory funnel
- Rotary evaporator
- Vacuum distillation setup

4.3 Detailed Methodology

- **Reaction Setup:** Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. The entire apparatus should be dried before use.
- **Reagent Addition:** To the flask, add cyanoacetic acid (1.0 eq), allyl alcohol (1.2-1.5 eq), and toluene (sufficient to fill the Dean-Stark trap and suspend the reactants).
- **Catalyst Addition:** While stirring the mixture, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
- **Reaction:** Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water has been collected and no more water is observed to be forming (typically 4-8 hours).
- **Cooling and Quenching:** Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Caution: CO₂ evolution may cause pressure buildup.

- Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Solvent Removal: Filter off the drying agent and remove the toluene solvent using a rotary evaporator.
- Purification: The resulting crude product is purified by vacuum distillation to yield pure **allyl cyanoacetate**.

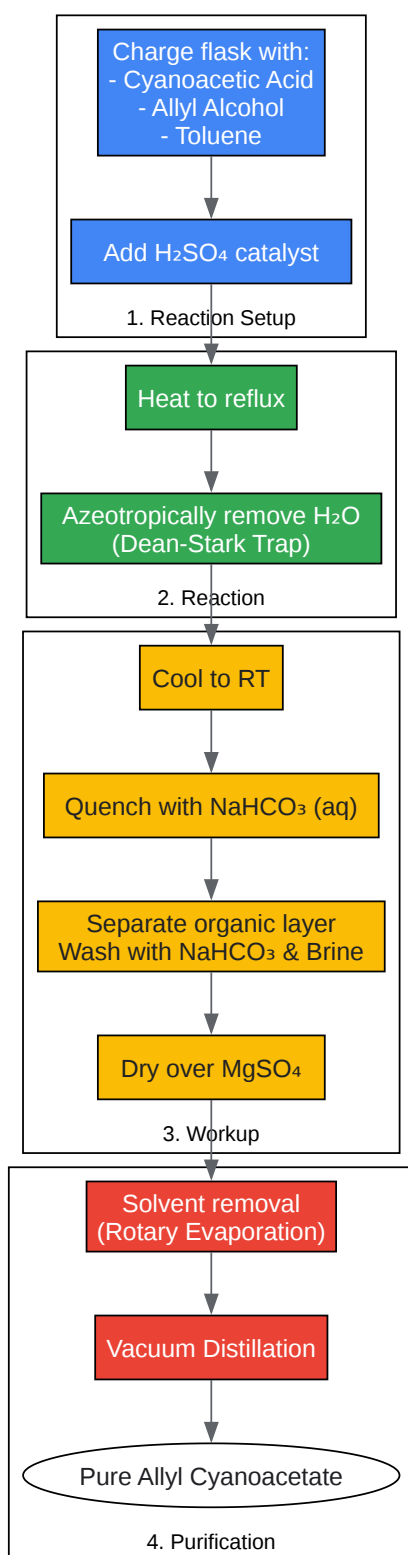


Figure 2. Synthesis Workflow for Allyl Cyanoacetate

[Click to download full resolution via product page](#)Caption: Synthesis Workflow for **Allyl Cyanoacetate**.

Safety and Handling

Allyl cyanoacetate is classified as toxic if swallowed.[3] It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][6] Work should be conducted in a well-ventilated fume hood. Store the compound in a tightly sealed container below +30°C.[5][8]

Table 3: GHS Hazard Information

Hazard Class	Pictogram	Signal Word	Hazard Statement	Reference(s)
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| Acute Toxicity, Oral (Category 3) | GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed |[3][4][6][9] |

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